2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine
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Overview
Description
2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine is a chemical compound with the molecular formula C9H13N3. It is a bicyclic compound containing a pyrimidine ring fused with a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-ylamino}ethyl)(ethyl)propylamine: Contains a similar bicyclic structure but with different substituents.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Another bicyclic compound with a pyridine ring fused to a cyclopentane ring.
Uniqueness
2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-5-4-9-11-6-7-2-1-3-8(7)12-9/h6H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJIWIDCYPQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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